molecular formula C22H26N2O3 B2973197 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide CAS No. 941910-33-4

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B2973197
CAS No.: 941910-33-4
M. Wt: 366.461
InChI Key: PPEYICALHHPNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide features a tetrahydroquinolin core substituted with a 2-oxo group and a 1-propyl chain. Attached to the 6-position of this core is a propanamide linker bearing a 4-methoxyphenyl moiety. The methoxy group is an electron-donating substituent, which may enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-14-24-20-11-8-18(15-17(20)7-13-22(24)26)23-21(25)12-6-16-4-9-19(27-2)10-5-16/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEYICALHHPNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 941910-33-4
Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to act as a partial agonist at certain G protein-coupled receptors (GPCRs), specifically influencing the muscarinic acetylcholine receptors (mAChRs) and dopamine receptors (D4R) .

Biased Agonism

Research indicates that this compound exhibits biased signaling properties. It activates G_i protein pathways while inhibiting β-arrestin2 recruitment, which is significant for developing drugs with fewer side effects .

Anticancer Properties

Preliminary studies suggest that derivatives of the tetrahydroquinoline scaffold may possess anticancer activity. For instance, compounds similar to the one have demonstrated efficacy in inhibiting growth in various cancer cell lines. These effects are believed to be mediated through apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

The compound's interaction with dopaminergic pathways suggests potential applications in treating neurodegenerative diseases and psychiatric disorders. The selective activity on D4R over D2R and D3R may lead to fewer side effects commonly associated with antipsychotic medications .

Case Studies and Research Findings

  • Study on Biased Agonism : A study highlighted the biased behavior of related compounds at mAChRs, suggesting that modifications in structure could enhance selectivity and efficacy .
  • Anticancer Activity : In vitro studies showed that related compounds inhibited the proliferation of cancer cells by inducing apoptosis. These findings support further exploration into the therapeutic potential of such compounds in oncology .
  • Neuropharmacology : Research indicates that derivatives exhibit promising results in models of Parkinson's disease by modulating dopaminergic signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Notable Biological Activity Reference
Target Compound : 3-(4-methoxyphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide C23H27N2O3* ~379.5* 1-propyl (tetrahydroquinolin), 2-oxo, 3-(4-methoxyphenyl)propanamide Not explicitly reported N/A
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide C19H22N2O3S 370.45 Phenylmethanesulfonamide, 2-oxo, 1-propyl (tetrahydroquinolin) ABA receptor ligand (plant hormone mimic)
3-(4-(Methylsulfonyl)phenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide C19H20N2O4S 372.4 4-(methylsulfonyl)phenyl, propanamide, 2-oxo (tetrahydroquinolin) Not explicitly reported
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)propanamide C19H20N2O2 308.38 Benzoyl (tetrahydroquinolin), propanamide Not explicitly reported
3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide C27H37N3O2 435.61 1-methyl (tetrahydroquinolin), piperidinyl-ethyl, 3-(4-methoxyphenyl)propanamide Not explicitly reported

*Estimated based on structural analogs.

Detailed Analysis of Structural Variations and Implications

Sulfonamide vs. Propanamide Derivatives

The sulfonamide analog (N-(2-oxo-1-propyl-tetrahydroquinolin-6-yl)-phenylmethanesulfonamide, ) replaces the propanamide linker with a sulfonamide group. Sulfonamides are known for their strong hydrogen-bonding capacity and antimicrobial properties, though highlights its role as an abscisic acid (ABA) receptor ligand in plant hormone signaling. This suggests that the sulfonamide group may enhance binding to specific receptor pockets compared to the target compound’s propanamide moiety .

Substituent Effects on the Phenyl Ring
  • Methylsulfonyl (): The methylsulfonyl substituent in 3-(4-(methylsulfonyl)phenyl)-N-(2-oxo-tetrahydroquinolin-6-yl)propanamide is electron-withdrawing, which may reduce solubility but enhance electrophilic interactions in biological systems .
Tetrahydroquinolin Core Modifications
  • 1-Propyl vs. 1-Methyl (): The 1-propyl chain in the target compound may confer greater lipophilicity compared to the 1-methyl group in 3-(4-methoxyphenyl)-N-[2-(1-methyl-tetrahydroquinolin-6-yl)-2-(piperidinyl)ethyl]propanamide ().
  • Benzoyl Substitution (): The benzoyl group in N-(1-benzoyl-tetrahydroquinolin-6-yl)propanamide replaces the 2-oxo and 1-propyl groups, significantly reducing molecular weight (308.38 vs. ~379.5) and altering steric interactions .

Q & A

Q. Characterization :

  • 1H/13C NMR : Identify methoxy protons (δ3.75–3.85 ppm), amide NH (δ8.2–8.5 ppm), and tetrahydroquinolin carbonyl (δ170–175 ppm in 13C) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • HRMS : Validate molecular weight (expected [M+H]+: ~393.18 g/mol) .

Advanced: How can researchers optimize reaction yields when encountering steric hindrance during amidation?

Answer:

  • Reagent Selection : Use bulky coupling agents like DCC or PyBOP to improve activation of the carboxylic acid .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .
  • Protection Strategies : Temporarily protect the methoxy group with TMSCl if side reactions occur .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Spill Management : Collect solid residues in sealed containers; avoid aqueous washdown to prevent environmental contamination .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes .

Advanced: How to resolve overlapping NMR signals caused by dynamic rotational isomerism?

Answer:

  • Variable-Temperature NMR : Conduct experiments at 25°C, 0°C, and -20°C to slow conformational exchange and split overlapping peaks (e.g., amide rotamers) .
  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons to distinguish between rotational isomers .
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify dominant conformers .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxy and amide groups .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the amide bond .
  • Purity Monitoring : Perform HPLC (C18 column, acetonitrile/water gradient) quarterly to detect degradation products (>95% purity threshold) .

Advanced: How to design a structure-activity relationship (SAR) study for pharmacological screening?

Answer:

  • Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy, hydroxyl) and vary the propyl chain length .
  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
    • Cellular Uptake : Use LC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with MRM transitions (e.g., m/z 393.18 → 245.10 for quantification) .
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 rpm .
  • Calibration Curve : Linear range 1–1000 ng/mL (R² > 0.99) with deuterated internal standards .

Advanced: How to troubleshoot unexpected byproducts during the cyclization step?

Answer:

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., imine formation at ~1600 cm⁻¹) .
  • Byproduct Isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate impurities for structural elucidation via NMR .
  • Mechanistic Study : Conduct kinetic experiments under varying temperatures/pH to identify competing pathways (e.g., over-alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.